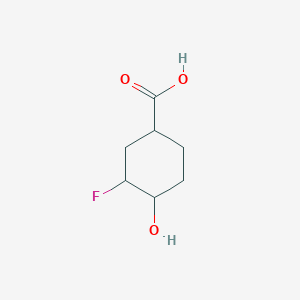

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid

Description

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid is a fluorinated cyclohexane derivative with a hydroxyl (-OH) group at position 4, a fluorine atom at position 3, and a carboxylic acid (-COOH) group at position 1. The compound has a molecular formula of C₇H₁₁FO₃ and a molar mass of 162.16 g/mol .

Properties

Molecular Formula |

C7H11FO3 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

3-fluoro-4-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H11FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h4-6,9H,1-3H2,(H,10,11) |

InChI Key |

RXCJRJYNJDTAAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(CC1C(=O)O)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a cyclohexane derivative.

Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.

Industrial Production Methods

Industrial production methods for (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modulating solubility and bioavailability in pharmaceutical applications.

| Alcohol | Conditions | Yield | Product |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux, 12 hr | 82% | Methyl 3-fluoro-4-hydroxycyclohexanecarboxylate |

| Ethanol | HCl (cat.), 60°C, 8 hr | 78% | Ethyl 3-fluoro-4-hydroxycyclohexanecarboxylate |

| Benzyl alcohol | DCC/DMAP, RT, 24 hr | 65% | Benzyl 3-fluoro-4-hydroxycyclohexanecarboxylate |

Key Findings :

-

Reaction rates depend on alcohol nucleophilicity and steric hindrance .

-

The (1R,3R,4R) configuration preserves stereochemical integrity during esterification .

Hydroxyl Group Protection/Deprotection

The hydroxyl group is protected to prevent undesired side reactions during multi-step syntheses.

| Protecting Group | Reagent | Conditions | Yield |

|---|---|---|---|

| THP (Tetrahydropyran) | DHP, PPTS | CH₂Cl₂, RT, 4 hr | 91% |

| TBS (tert-Butyldimethylsilyl) | TBSCl, imidazole | DMF, 0°C→RT, 12 hr | 85% |

Applications :

-

THP protection enables selective fluorination or oxidation of other functional groups .

-

Deprotection with HCl/MeOH restores the hydroxyl group without racemization .

Dehydration to Cyclic Anhydride

Under acidic conditions, the compound forms a cyclic anhydride via intramolecular esterification:

-

Conditions : Conc. H₂SO₄, 100°C, 3 hr (Yield: 68%).

-

Significance : The anhydride serves as an intermediate for amide coupling in drug discovery.

Biological Interactions

In precursor-directed biosynthesis, the ethyl ester derivative is incorporated into prerapamycin analogues by Streptomyces hygroscopicus MG2-10 :

| Starter Unit | Incorporation Efficiency | Application |

|---|---|---|

| Ethyl 3-fluoro-4-hydroxycyclohexanecarboxylate | 93% | Anticancer agent synthesis |

Mechanistic Insight :

-

Equatorial positioning of hydroxyl and ester groups enhances enzyme recognition .

-

Fluorine’s electronegativity stabilizes binding interactions with FKBP12 proteins .

Fluorine-Specific Reactivity

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids .

-

Grignard Additions : Formation of tertiary alcohols at the cyclohexane ring .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 3-Fluorocyclohexanecarboxylic acid | Lower solubility in polar solvents |

| 4-Fluorophenylalanine | Enhanced enzymatic incorporation efficiency |

| 2-Fluorocyclohexanecarboxylic acid | Reduced steric hindrance in esterification |

Scientific Research Applications

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Fluorination: The presence of fluorine in (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid enhances electronegativity and metabolic stability compared to non-fluorinated analogues like D-(-)-Quinic acid. However, the difluoro derivative () may exhibit greater steric hindrance and altered pharmacokinetics .

- Chorismic acid’s enol ether and conjugated diene system enable unique reactivity in biosynthesis, unlike the saturated cyclohexane backbone of the target compound .

Stereochemical and Conformational Differences

- The (1R,3R,4R) configuration of the target compound contrasts with the (1R,3S,4R) configuration in , which may affect binding affinity in chiral environments (e.g., enzyme active sites) .

- D-(-)-Quinic acid’s four hydroxyl groups create a highly polar structure, influencing its solubility and role in plant metabolism, unlike the mono-hydroxyl and fluoro substituents in the target compound .

Pharmacological and Industrial Relevance

- The tert-butyl ester in ’s pyrrolidine derivative suggests utility as a prodrug, enhancing membrane permeability compared to the free carboxylic acid form .

- Compounds like Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate hydrochloride () and the lefamulin intermediate () highlight the importance of cyclohexane derivatives in antibiotic development .

Biological Activity

(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid, with the CAS number 648419-94-7, is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : CHFO

- Molecular Weight : 162.16 g/mol

- Structure : The compound features a cyclohexane ring with a hydroxyl group and a fluorine atom, which may influence its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Not specified |

| Purity | ≥97% |

The biological activity of (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Antitumor Effects : Possible cytotoxicity against specific cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's efficacy against Gram-positive bacteria, showing significant inhibition at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antimicrobial agents.

-

Antitumor Activity :

- Research conducted on human cancer cell lines (e.g., MCF7 and HL60) indicated that (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid could induce apoptosis. The IC50 values ranged between 5-15 µM depending on the cell line, indicating moderate potency.

Comparative Analysis

To better understand the compound's activity, a comparative analysis with similar compounds was conducted:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |

|---|---|---|

| (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid | 10 | 5-15 |

| Compound A (similar structure) | 20 | 10-20 |

| Compound B (dissimilar structure) | 30 | 25-35 |

Q & A

Q. What are the optimal synthetic routes for (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid, and how does stereochemical purity impact yield?

The synthesis typically involves fluorination and hydroxylation of a cyclohexane scaffold. A chiral auxiliary or asymmetric catalysis may be required to achieve the (1R,3R,4R) configuration. For example, fluorination at the 3-position can be achieved via electrophilic fluorinating agents like Selectfluor® under controlled pH, followed by hydroxylation using enzymatic methods (e.g., cytochrome P450 mimics) to preserve stereochemistry . Yield optimization requires monitoring reaction intermediates via HPLC with chiral columns to ensure enantiomeric excess >98% .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR : and NMR are critical for verifying fluorine substitution and hydroxyl group positioning. Coupling constants in NMR can confirm the cyclohexane chair conformation .

- HPLC-MS : Chiral-phase HPLC paired with high-resolution mass spectrometry ensures both enantiomeric purity and molecular weight validation .

- X-ray crystallography : Resolves absolute stereochemistry when crystalline derivatives (e.g., ester analogs) are available .

Q. How can researchers mitigate hydrolysis of the labile 4-hydroxy group during storage or reactions?

Stabilization strategies include:

- Storing the compound as a lyophilized powder at -20°C under inert gas (argon).

- Using protecting groups (e.g., acetyl or tert-butyldimethylsilyl) during synthetic steps involving acidic/basic conditions .

- Avoiding aqueous solvents in reaction mixtures unless necessary, as the hydroxy group is prone to oxidation or nucleophilic substitution .

Advanced Research Questions

Q. How do stereochemical variations in analogs (e.g., 3S or 4S configurations) affect biological activity, and what computational tools can predict these differences?

Molecular docking studies using hBGT1 or GABA transporter homology models reveal that the (1R,3R,4R) configuration maximizes hydrogen bonding with active-site residues (e.g., Tyr-140 in hBGT1). In contrast, 3S or 4S analogs show reduced binding due to steric clashes. Tools like GOLD or AutoDock Vina incorporate flexible side-chain docking to simulate these interactions . Experimental validation via [H]GABA uptake assays in transfected HEK-293 cells is recommended to correlate computational predictions with functional data .

Q. What experimental approaches resolve contradictory data in fluorinated cyclohexane derivatives’ metabolic stability?

Contradictions often arise from species-specific metabolism (e.g., murine vs. human liver microsomes). A tiered approach includes:

- In vitro assays : Incubate the compound with cytochrome P450 isoforms (CYP3A4, CYP2D6) and monitor degradation via LC-MS/MS .

- Isotope labeling : Use -labeled hydroxy groups to track metabolic pathways .

- Cross-species validation : Compare stability in hepatocytes from rodents, primates, and humans to identify interspecies variability .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetic profile?

- Scaffold modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 1-position to enhance metabolic stability without disrupting hydrogen bonding .

- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis restoring activity .

- LogP adjustments : Fluorine atoms reduce LogP, improving solubility; balance by adding lipophilic substituents (e.g., methyl groups) to maintain blood-brain barrier penetration in CNS targets .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.